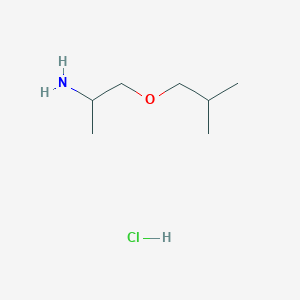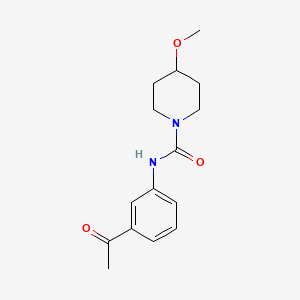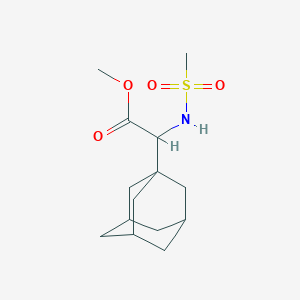
2-Methyl-5-(4-propoxybenzoyl)pyridine
Descripción general
Descripción
“2-Methyl-5-(4-propoxybenzoyl)pyridine” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.32 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-propoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(4-propoxybenzoyl)pyridine” is 1S/C16H17NO2/c1-3-10-19-15-8-6-13(7-9-15)16(18)14-5-4-12(2)17-11-14/h4-9,11H,3,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-(4-propoxybenzoyl)pyridine” include a molecular weight of 255.32 .Aplicaciones Científicas De Investigación
-
Food Industry
- Application : This compound is widely used in the food industry as an antioxidant to prevent spoilage and extend the shelf life of animal feed, pet food, and human food.
- Results : The use of this compound helps to prevent spoilage and extend the shelf life of various food products.
-
Medical Field
- Application : 2-Methyl-5-(4-propoxybenzoyl)pyridine is also known as Probenecid, a medication that is primarily used to treat gout and hyperuricemia.
- Results : Probenecid works by increasing the kidneys’ excretion of uric acid, thereby lowering high levels of uric acid in the body and preventing gout attacks.
-
Chemical Industry
-
Pharmaceutical Industry
-
Synthesis of Other Pyridine Bases
- Application : This compound is used in the synthesis of other pyridine bases, such as 2-methyl-5-ethylpyridine (MEP), which is a largely produced pyridine base .
- Method of Application : The synthesis of MEP from this compound involves a series of chemical reactions, including the production of aldimine from acetaldehyde and ammonia as the first step .
- Results : MEP is used as an intermediate for the production of nicotinic acid and nicotinamide (vitamin B3 or PP), and in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .
-
Production of Resins
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-15-8-6-13(7-9-15)16(18)14-5-4-12(2)17-11-14/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLRFCVPGHULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237694 | |
| Record name | (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-propoxybenzoyl)pyridine | |
CAS RN |
1187164-28-8 | |
| Record name | (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-Oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-13-one](/img/structure/B1421448.png)

![[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1421451.png)
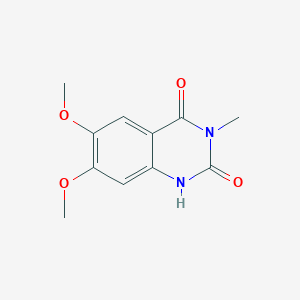
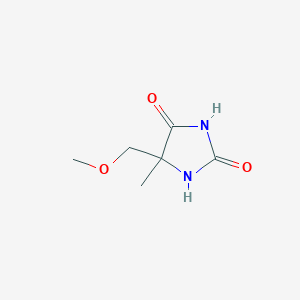

![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)
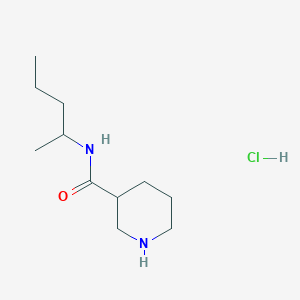
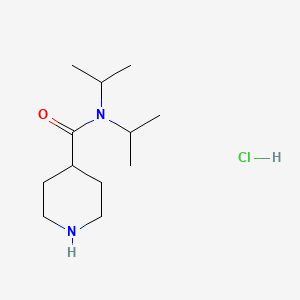
![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)
